4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione
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Overview
Description
4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H7Cl2NO3. It is part of the oxazolidine-2,5-dione family, which is known for its biological and chemical significance. This compound features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, attached to an oxazolidine-2,5-dione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dichlorobenzylamine with an appropriate oxazolidine-2,5-dione precursor. One common method includes the carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction . Another approach involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 30°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Chlorine atoms in the benzyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)oxazolidine-2,5-dione: Similar in structure but with a single chlorine atom at the 4 position.
Oxazolidine-2,4-diones: A broader class of compounds with varying substituents on the oxazolidine ring.
Uniqueness
4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is unique due to the presence of two chlorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potential as a precursor for synthesizing biologically active molecules.
Properties
Molecular Formula |
C10H7Cl2NO3 |
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Molecular Weight |
260.07 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15) |
InChI Key |
ZKNVVDQKLPLNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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